molecular formula C12H10FNO2 B2556434 6-Fluoro-3-(oxiran-2-ylmethoxy)quinoline CAS No. 2411275-82-4

6-Fluoro-3-(oxiran-2-ylmethoxy)quinoline

Cat. No.: B2556434
CAS No.: 2411275-82-4
M. Wt: 219.215
InChI Key: SSINVAIPALIFFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-3-(oxiran-2-ylmethoxy)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their antibacterial, antimalarial, and anticancer properties. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and stability .

Preparation Methods

The synthesis of 6-Fluoro-3-(oxiran-2-ylmethoxy)quinoline typically involves multiple steps. One common method includes the reaction of 3-fluoro-6-methoxy-4-(oxiran-2-yl)quinoline with various reagents to introduce the desired functional groups . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity. Specific details on the industrial synthesis are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

6-Fluoro-3-(oxiran-2-ylmethoxy)quinoline undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Fluoro-3-(oxiran-2-ylmethoxy)quinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It finds applications in the development of new materials, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-(oxiran-2-ylmethoxy)quinoline involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. This inhibition prevents bacterial cell division and leads to cell death . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

6-Fluoro-3-(oxiran-2-ylmethoxy)quinoline can be compared with other fluorinated quinolines, such as:

The uniqueness of this compound lies in its specific functional groups, which may confer unique biological activities and chemical reactivity compared to other fluorinated quinolines.

Properties

IUPAC Name

6-fluoro-3-(oxiran-2-ylmethoxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c13-9-1-2-12-8(3-9)4-10(5-14-12)15-6-11-7-16-11/h1-5,11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSINVAIPALIFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CN=C3C=CC(=CC3=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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